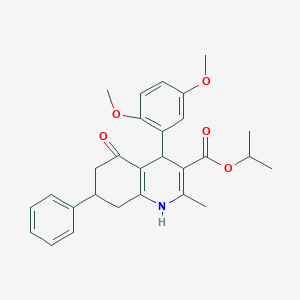![molecular formula C14H29N3O B4957403 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine, also known as EPPP, is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in the 1960s and has been used in scientific research for its pharmacological properties.
Mechanism of Action
1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine acts as a dopamine transporter ligand, binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the synapse, which can result in increased dopamine signaling. 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has also been reported to have affinity for the serotonin transporter, although its effects on serotonin signaling are less well understood.
Biochemical and Physiological Effects
The effects of 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine on biochemical and physiological processes are largely related to its effects on dopamine signaling. 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has been reported to increase locomotor activity and induce stereotypic behaviors in animals, which are thought to be related to its effects on dopamine release. 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has also been reported to have anxiogenic effects in animals, although the mechanism underlying this effect is not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for investigating the dopamine system. However, one limitation of using 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine is its potential for non-specific binding to other receptors, which can complicate data interpretation. Additionally, 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has been reported to have low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine. One area of interest is investigating the effects of 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has been reported to have potential as a treatment for depression and anxiety disorders, and further research is needed to explore this potential. Finally, there is interest in developing new compounds based on the structure of 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine that may have improved pharmacological properties.
Synthesis Methods
The synthesis of 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine involves the reaction of 4-piperidone with 3-(4-morpholinyl)propylamine in the presence of ethyl iodide. The resulting product is then purified through recrystallization. This method has been reported to yield high purity 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine with a yield of approximately 60%.
Scientific Research Applications
1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has been used in scientific research for its pharmacological properties, particularly as a dopamine transporter ligand. It has been used in studies investigating the dopamine system, such as the role of dopamine in addiction and the effects of drugs on dopamine release. 1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine has also been used in studies investigating the role of the serotonin system in depression and anxiety disorders.
properties
IUPAC Name |
1-ethyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-2-16-8-4-14(5-9-16)15-6-3-7-17-10-12-18-13-11-17/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLQCJPJCXULOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)

![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
